molecular formula C17H13ClN4 B5641752 2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile

Cat. No. B5641752
M. Wt: 308.8 g/mol
InChI Key: AEPGQAYNOOPZJH-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives related to acrylonitriles involves intricate chemical processes that yield compounds with varying biological activities. These synthesis methods often involve the condensation of different heterocyclic compounds, leading to the formation of complex structures. The molecular and crystal structures of such compounds reveal significant insights into their potential interactions with biological targets, including their ability to intercalate into double-stranded DNA, which is a common mechanism for exerting biological effects (Hranjec et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including compounds similar to "2-(1H-benzimidazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]acrylonitrile," is characterized by planarity and aromaticity, which are crucial for their biological activities. X-ray single crystal diffractometry is commonly used to determine these structures, providing detailed insights into the molecular conformations and intermolecular interactions. These structural features are essential for understanding the compound's ability to bind to DNA and other biological molecules (Hranjec et al., 2009).

Chemical Reactions and Properties

Benzimidazole acrylonitriles undergo various chemical reactions that highlight their reactivity and potential for further modification. These reactions include interactions with hydroxamoyl halides, leading to the synthesis of different heterocyclic compounds, and reactions with phosphorus ylides, demonstrating the versatility of these compounds in synthetic chemistry. Such reactions are pivotal for the development of new compounds with enhanced or targeted biological activities (Abdelhamid et al., 1988).

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, studying its reactivity, and exploring potential uses. If it’s being developed as a drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-11-13(18)5-4-8-14(11)20-10-12(9-19)17-21-15-6-2-3-7-16(15)22-17/h2-8,10,20H,1H3,(H,21,22)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPGQAYNOOPZJH-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((3-chloro-2-methylphenyl)amino)acrylonitrile

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